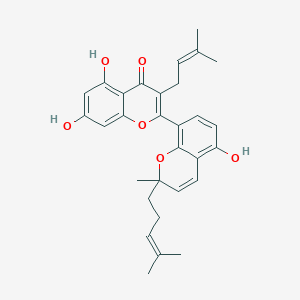

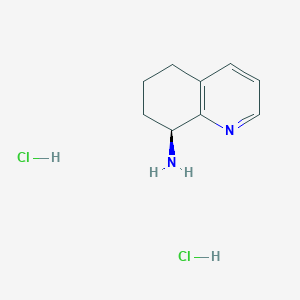

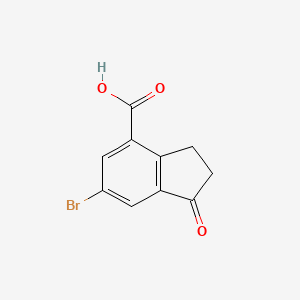

![molecular formula C14H10BrIN2O2S B3030173 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-15-9](/img/structure/B3030173.png)

5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

The compound of interest, 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic molecule that contains a pyrrolopyridine core structure with bromine and iodine substituents and a tosyl group. This structure is related to various other halogenated pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is a close relative to the compound . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves a condensation reaction followed by alkylation, indicating that halogenated pyridines can be functionalized through various synthetic routes . Although the exact synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy . The presence of halogen atoms and tosyl groups can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with biological targets. Theoretical calculations, such as DFT, provide insight into the electronic structure and potential reactivity of these molecules .

Chemical Reactions Analysis

Halogenated pyridines are versatile intermediates in organic synthesis, often undergoing further functionalization through nucleophilic substitution or coupling reactions . The presence of bromine and iodine in the compound allows for selective reactions at these positions, enabling the synthesis of a wide array of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of electronegative halogen atoms can affect the compound's boiling point, solubility, and stability . The electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods to predict the reactivity and interaction with other molecules . Additionally, the antimicrobial and antioxidant properties of some halogenated pyridine derivatives have been experimentally confirmed, suggesting that 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine may also possess similar properties .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of various heterocyclic compounds. A notable application is the Fischer indole cyclization in polyphosphoric acid, which allows for the construction of hard-to-reach heterocycles, including 5-bromo-7-azaindoles with alkyl or aryl substituents at positions 2 and 3, from available starting materials (Alekseyev, Amirova, & Terenin, 2015).

Functionalization for Agrochemicals and Functional Materials

Research on the functionalization of 1H-pyrrolo[2,3-b]pyridine has led to new compounds directed toward applications in agrochemicals and functional materials. This includes the introduction of various amino groups onto 7-azaindole, leading to multidentate agents and podant-type compounds. Some of these products exhibited high fungicidal activity, highlighting their potential in agricultural applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Antibacterial and Antioxidant Applications

A study involved the design and synthesis of novel 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives with antibacterial and antioxidant properties. These compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties, suggesting their potential in medical and pharmaceutical research (Variya, Panchal, & Patel, 2019).

Synthesis of Natural Alkaloids

The compound has been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. The reaction of related compounds with tosylmethyl isocyanide (TosMIC) afforded derivatives used in the total synthesis of these alkaloids, showcasing its utility in the synthesis of complex organic molecules (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Halogenation Studies

Studies on the direct halogenation of related thieno[2,3-b]pyridine compounds have contributed to understanding the chemical behavior and transformation of these compounds. This research is significant for developing new synthetic methods and understanding the reactivity of halogenated pyridines (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Mecanismo De Acción

Target of Action

It is known that similar nitrogen-containing heterocyclic compounds act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Mode of Action

It is suggested that these types of compounds can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

Biochemical Pathways

Similar compounds have been found to impact pathways that regulate cell growth and proliferation .

Result of Action

Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Direcciones Futuras

The compound serves as an intermediate for the synthesis of C3 and C5-substituted 7-azaindoles derivatives . These derivatives have shown a wide range of biological activities, including anticancer and antiviral effects . Therefore, the compound and its derivatives could be further explored for their potential in drug development .

Propiedades

IUPAC Name |

5-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPRNNYUHMYADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678003 | |

| Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

875639-15-9 | |

| Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

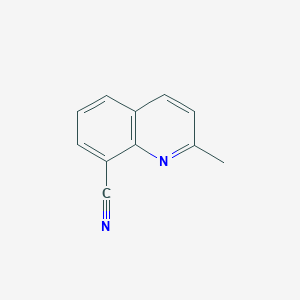

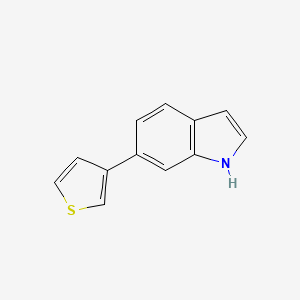

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

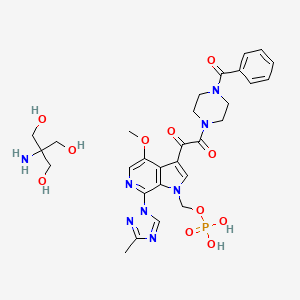

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

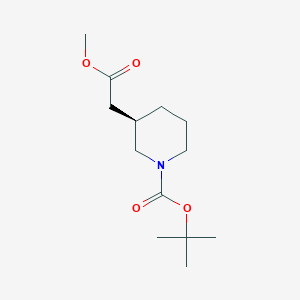

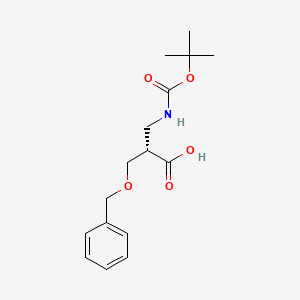

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

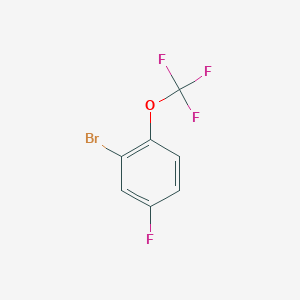

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)